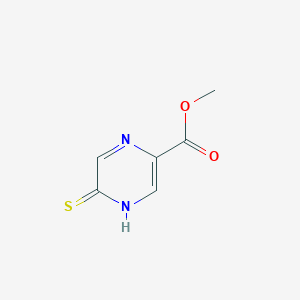
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is a chemical compound that belongs to the pyrazine family It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid methyl ester group (-COOCH3) attached to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) typically involves the esterification of 5-Mercaptopyrazine-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
5-Mercaptopyrazine-2-carboxylic acid+MethanolH2SO45-Mercaptopyrazine-2-carboxylic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazine derivatives.
科学的研究の応用
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用機序
The mechanism of action of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
類似化合物との比較
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: Similar in structure but lacks the mercapto group.
2-Methylpyrazine-5-carboxylic acid: Another pyrazine derivative with different substituents.
Uniqueness
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is unique due to the presence of both the mercapto and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
147032-26-6 |
|---|---|
分子式 |
C6H6N2O2S |
分子量 |
170.19 g/mol |
IUPAC名 |
methyl 6-sulfanylidene-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H6N2O2S/c1-10-6(9)4-2-8-5(11)3-7-4/h2-3H,1H3,(H,8,11) |
InChIキー |
GNLFJDDHMSUFDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=S)C=N1 |
正規SMILES |
COC(=O)C1=CNC(=S)C=N1 |
同義語 |
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















